molecular formula C11H20N2O4 B6248646 rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid CAS No. 2741284-90-0

rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid

Cat. No.: B6248646
CAS No.: 2741284-90-0
M. Wt: 244.3
InChI Key:
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Description

rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid: is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl group. This can be achieved through the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the piperidine ring. This method is more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Major Products Formed:

    Substitution Reactions: Products depend on the nature of the substituent introduced.

    Deprotection Reactions: The major product is the free amine form of the piperidine carboxylic acid.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Utilized in the development of pharmaceutical compounds due to its stability and reactivity.
  • Acts as a precursor in the synthesis of biologically active molecules.

Industry:

  • Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed to reveal the free amine.

Comparison with Similar Compounds

  • rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid
  • tert-butoxycarbonyl-protected amino acids

Uniqueness:

Properties

CAS No.

2741284-90-0

Molecular Formula

C11H20N2O4

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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